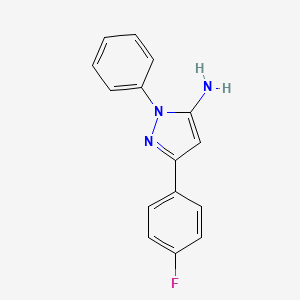
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Overview
Description
The compound 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is a derivative of the pyrazole ring, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the fluorophenyl group suggests potential for varied biological activities and interactions with other molecules due to the electronegative nature of fluorine.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step reactions. For instance, novel Schiff bases have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives, employing techniques such as the Gewald synthesis and Vilsmeier-Haack reaction . These methods are indicative of the complex synthetic routes that may be employed in the synthesis of compounds similar to 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine has been investigated using various computational methods, including Hartree-Fock (HF) and Density Functional Theory (DFT) calculations . These studies provide insights into the vibrational frequencies, molecular geometry, and electronic properties, which are crucial for understanding the behavior of the molecule under different conditions.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from molecular docking studies, which suggest that specific functional groups, such as the fluorine atom and the carbonyl group, play a crucial role in the binding and potential inhibitory activity of the molecule . These studies are essential for predicting how the compound might interact with biological targets, such as enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electronegative substituents like fluorine affects the molecule's dipole moment and reactivity. Computational analyses, including frontier molecular orbital (FMO) analysis, natural bonding orbital (NBO) analysis, and molecular electrostatic potential (MEP) maps, provide valuable information on the charge distribution and potential reactive sites within the molecule . Additionally, the photophysical properties of pyrazoline derivatives have been studied, revealing the influence of substituents on the photophysical behavior and the potential for applications in nonlinear optics and as biological probes .
Scientific Research Applications
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Application Summary : This compound was synthesized and studied for its potential anti-breast cancer properties .
- Methods of Application : The compound was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation .
- Results : Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .
-
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole
- Application Summary : This compound was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .
- Methods of Application : The synthesis involved a one-pot synthetic radical transformation of vinyl azide leading to the formation of fluorinated trisubstituted pyrazole .
- Results : The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .
-
- Application Summary : This compound may be used in the synthesis of 2-oxopiperazine guanidine analog .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
-
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
-
Fluorinated Pyrazole Encompassing Pyridyl 1,3,4-Oxadiazole Motifs
- Application Summary : A rational approach was adopted for the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones .
- Methods of Application : The compounds were synthesized using conventional heating as well as microwave irradiation techniques .
- Results : Compounds were tested for their in vitro antimicrobial activity and cytotoxicity. Some compounds showed potent antibacterial activity, while others emerged as effective antifungal agents .
-
(E)-3-(2,6-Difluorophenyl)-1-(4-Fluorophenyl)Prop-2-En-1-One
- Methods of Application : The compound was synthesized in 90% yield and crystallized by a slow evaporation technique .
- Results : The structure of the synthesized compound was established by scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal .
properties
IUPAC Name |
5-(4-fluorophenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEVUBQDNVSIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391704 | |
| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
CAS RN |
72411-53-1 | |
| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)
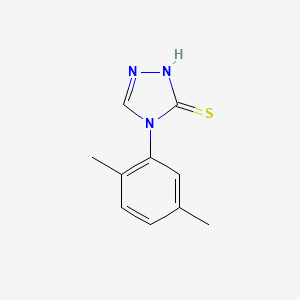
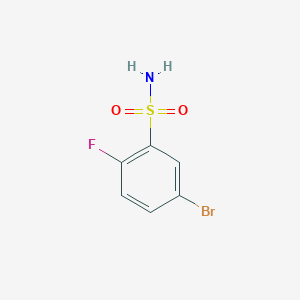
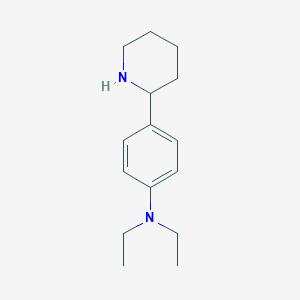
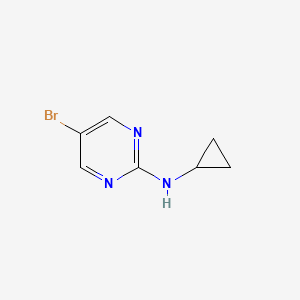
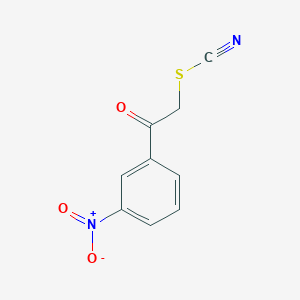
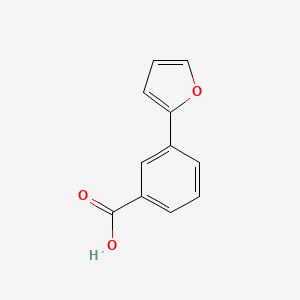
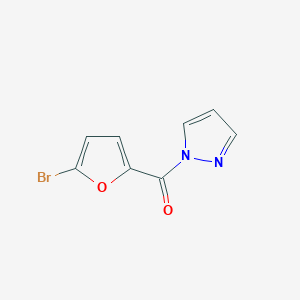
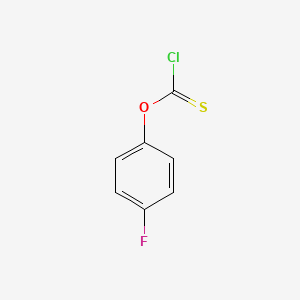
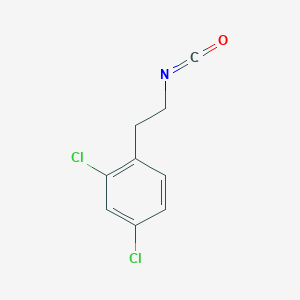
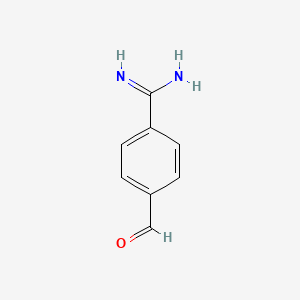
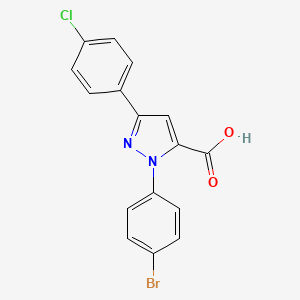
![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)